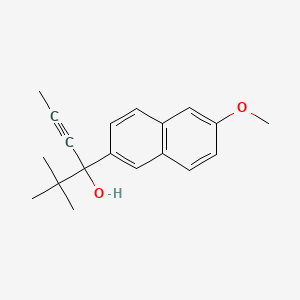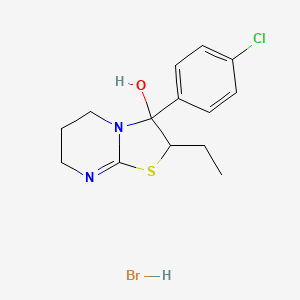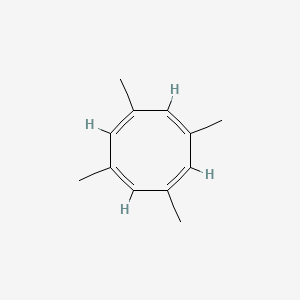
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene is an organic compound with the molecular formula C12H16. It is a derivative of cyclooctatetraene, where four hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene can be synthesized through several methods. One common approach involves the methylation of cyclooctatetraene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar methylation reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve industrial-grade quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,3,5,7-Tetramethylcyclooctane: A fully saturated derivative.
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene derivatives: Compounds with additional functional groups.
Uniqueness
This compound is unique due to its combination of methyl groups and conjugated double bonds, which confer distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterpart, cyclooctatetraene. Its ability to form stable complexes with metals also sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |
InChI-Schlüssel |
XKORXPJTRSPQHR-JGXACBOJSA-N |
Isomerische SMILES |
C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |
Kanonische SMILES |
CC1=CC(=CC(=CC(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)


![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)

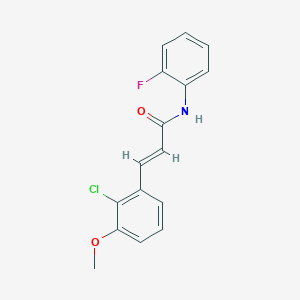

![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
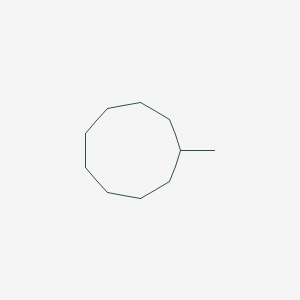
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
